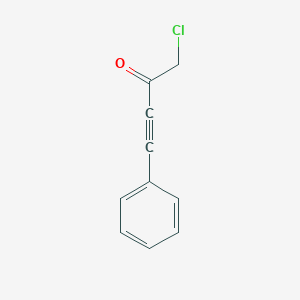

1-chloro-4-phenyl-3-Butyn-2-one

Número de catálogo B121095

Peso molecular: 178.61 g/mol

Clave InChI: GAOISFBPSVUIIA-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06956049B1

Procedure details

Anhydrous ZnCl2 (10 g, 73 mmol) was dissolved in THF (50 mL) and the solution cooled to 0° C. in an ice bath. In another flask phenylacetylene (8.0 mL, 73 mmol) was dissolved in THF (50 mL), cooled to 0° C. in an ice bath, and treated with n-butyllithium (32 mL of a 2.2M solution in hexane, 70 mmol). After 20 minutes the phenylethynyllithium solution was added via cannula to the ZnCl2 solution. After an additional 20 minutes Pd(PPh3)4 (1.23 g, 1.06 mmol) was added to the alkynylzinc solution. The resulting yellow solution was treated with chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 10 minutes. After 2 h at 0° C. the reaction mixture was quenched by the addition of cold aqueous 1M HCl (50 mL), and diethyl ether (500 mL). The acidic aqueous was extracted with diethyl ether (2×50 mL) and the combined organic extracts were washed with water (50 mL), saturated NaHCO3 (50 mL), and brine (50 mL). The dark solution was dried and decolorized over Na2SO4 and charcoal and filtered through a pad of Celite™. The pad was washed thoroughly with ethyl acetate and the combined filtrates were concentrated in vacuo to afford a dark brown oil. The crude product was purified by column chromatography eluting with hexane, 99:1, 98:2, 96:4, then 94:6 hexane:ethyl acetate to afford 1-chloro-4-phenyl-3-butyn-2-one (7.83 g, 60% yield) as an orange oil which darkened and partially solidified upon standing in the freezer. 1H NMR (CDCl3, 300 MHz) δ 7.63–7.60 (m, 2H), 7.53–7.39 (m, 3H), 4.33 (s, 3H). MS (EI ionization) 178 (35Cl M+), 180 (37Cl M+).

[Compound]

Name

alkynylzinc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Li])CCC.C1(C#C[Li])C=CC=CC=1.[Cl:23][CH2:24][C:25](Cl)=[O:26]>C1COCC1.CCCCCC.[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C>[Cl:23][CH2:24][C:25](=[O:26])[C:8]#[C:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:6.7.8,^1:45,47,66,85|

|

Inputs

Step One

Step Two

[Compound]

|

Name

|

alkynylzinc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.23 g

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C#C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C#C[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Cl-].[Zn+2]

|

Step Seven

|

Name

|

|

|

Quantity

|

8.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0° C. in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 2 h at 0° C. the reaction mixture was quenched by the addition of cold aqueous 1M HCl (50 mL), and diethyl ether (500 mL)

|

|

Duration

|

2 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The acidic aqueous was extracted with diethyl ether (2×50 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic extracts were washed with water (50 mL), saturated NaHCO3 (50 mL), and brine (50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dark solution was dried

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of Celite™

|

WASH

|

Type

|

WASH

|

|

Details

|

The pad was washed thoroughly with ethyl acetate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the combined filtrates were concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a dark brown oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was purified by column chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with hexane, 99:1, 98:2, 96:4

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(C#CC1=CC=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.83 g | |

| YIELD: PERCENTYIELD | 60% | |

| YIELD: CALCULATEDPERCENTYIELD | 60.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |